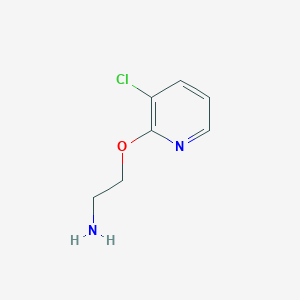
2-Brom-3-chlorpyridin-4-ol
Übersicht
Beschreibung
2-Bromo-3-chloropyridin-4-ol is a chemical compound with the CAS Number: 1211525-75-5 . It has a molecular weight of 208.44 . The IUPAC name for this compound is 2-bromo-3-chloro-4-pyridinol . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-chloropyridin-4-ol is 1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Bromo-3-chloropyridin-4-ol is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 208.44 .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie ist 2-Brom-3-chlorpyridin-4-ol ein wertvolles Zwischenprodukt für die Synthese verschiedener pharmakologisch aktiver Verbindungen. Seine halogenierte Pyridinstruktur wird oft bei der Entwicklung neuer Medikamente verwendet, da sie leicht weitere chemische Umwandlungen eingehen kann .
Materialwissenschaft
Diese Verbindung spielt in der Materialwissenschaft eine Rolle als Vorläufer bei der Synthese komplexer Moleküle, die bei der Entwicklung neuer Materialien eingesetzt werden. Seine reaktiven Stellen machen ihn für Modifikationen geeignet, die zu Materialien mit neuartigen Eigenschaften führen können .
Chemische Synthese
This compound: wird in der chemischen Synthese umfassend verwendet. Es dient als Baustein für den Aufbau komplexerer Moleküle, insbesondere bei der Entwicklung heterocyclischer Verbindungen, die in vielen chemischen Industrien von entscheidender Bedeutung sind .
Analytische Chemie
In der analytischen Chemie können Derivate von This compound als Standards oder Reagenzien in chromatographischen Methoden und spektroskopischen Analysen verwendet werden, um die Identifizierung und Quantifizierung von Substanzen zu unterstützen .
Lebenswissenschaften
Die Verbindung findet Anwendungen in der Forschung der Lebenswissenschaften, insbesondere in der Molekularbiologie und Biochemie, wo sie zur Modifikation von Biomolekülen oder als Reagenz bei der Assayentwicklung verwendet werden kann .
Chromatographieforschung
This compound: kann in der Chromatographieforschung eingesetzt werden, insbesondere bei der Herstellung von stationären Phasen oder als Komponente in der mobilen Phase, um die Trennung komplexer Gemische zu erleichtern .
Wirkmechanismus
2-Bromo-3-chloropyridin-4-OL acts as a catalyst in a variety of reactions. In the Knoevenagel reaction, the amine and carbonyl compound react with the aldehyde or ketone in the presence of a base to form an intermediate, which is then converted into the desired product. In the Wittig reaction, the Wittig reagent, which is composed of a phosphonium salt and an alkyl halide, reacts with the carbonyl compound to form an alkylidene intermediate, which is then converted into the desired product. In the Buchwald-Hartwig reaction, an organoborane reacts with an aryl halide to form an arylboron intermediate, which is then converted into the desired product.
Biochemical and Physiological Effects
2-Bromo-3-chloropyridin-4-OL has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-3-chloropyridin-4-OL is a relatively inexpensive and widely available compound, making it suitable for use in laboratory experiments. It is also relatively stable and has a low toxicity profile, making it safe to handle and use in the laboratory. However, due to the complex nature of its synthesis, it can be difficult to obtain pure 2-Bromo-3-chloropyridin-4-OL in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Bromo-3-chloropyridin-4-OL in scientific research. It could be used in the development of new pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new diagnostic tools, such as biosensors.
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding dust formation, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
2-bromo-3-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUMEVSMHOEWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720857 | |
| Record name | 2-Bromo-3-chloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211525-75-5 | |
| Record name | 2-Bromo-3-chloropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



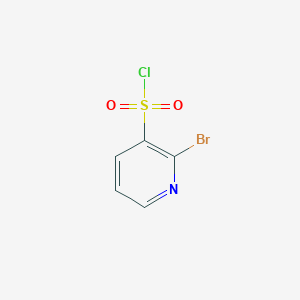

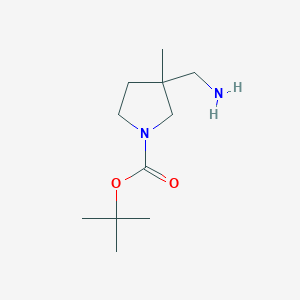
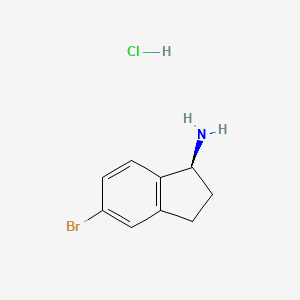


![[1-(Morpholin-4-ylmethyl)cyclohexyl]methanamine](/img/structure/B1527550.png)
![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
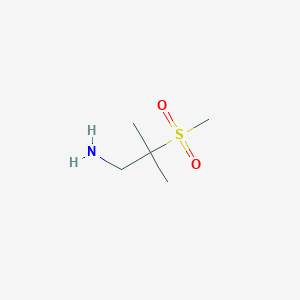
![[1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1527559.png)
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)
